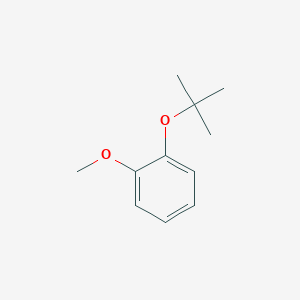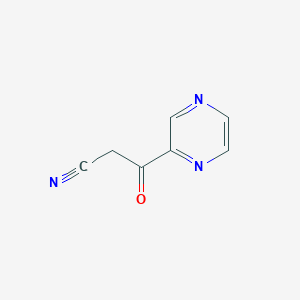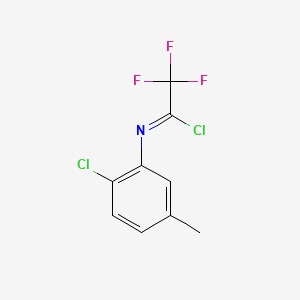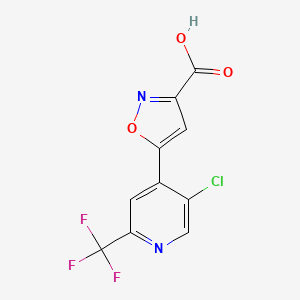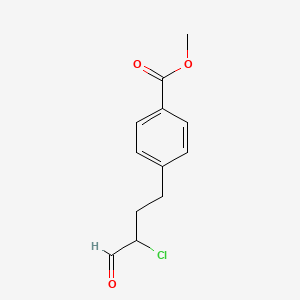
Methyl 4-(3-Chloro-4-oxobutyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-Chloro-4-oxobutyl)benzoate is an organic compound with a molecular formula of C12H13ClO3. It is a white crystalline solid with a distinctive odor and is insoluble in water but soluble in organic solvents. This compound is often used as an intermediate in organic synthesis for the preparation of various other compounds.
準備方法
Synthetic Routes and Reaction Conditions
One common method to synthesize Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves the reaction of methyl 4-(3-oxobutyl)benzoate with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-(3-Chloro-4-oxobutyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides or esters depending on the nucleophile used.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
Methyl 4-(3-Chloro-4-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves its interaction with various molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
類似化合物との比較
Similar Compounds
Methyl 4-(3-oxobutyl)benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 4-chloro-3-[(3-oxobutyl)amino]benzoate:
Uniqueness
Methyl 4-(3-Chloro-4-oxobutyl)benzoate is unique due to the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H13ClO3 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
methyl 4-(3-chloro-4-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13ClO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 |
InChIキー |
XYUQJSWZYOMYBM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
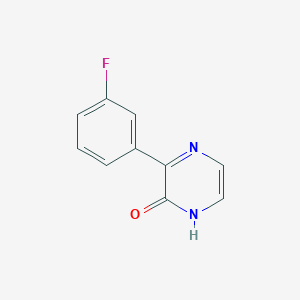

![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)

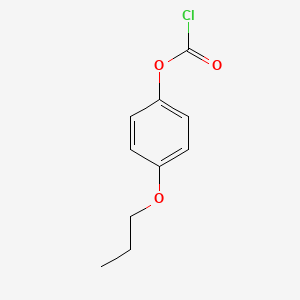
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
